N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves key synthetic steps including palladium-catalyzed C-C coupling and reductive alkylation. These methods facilitate the creation of compounds with significant in vitro cell growth inhibitory activity (Taylor & Patel, 1992). Similarly, a method for synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives from ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) highlights the versatility and reactivity of pyrazolo[3,4-d]pyrimidines, providing insights into their structural and chemical properties (Kanno et al., 1991).
Biological Activities and Antitumor Evaluation
Pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities. Some derivatives have been identified as potent antiproliferative and proapoptotic agents against various cancer cell lines, suggesting their potential as anticancer agents. These compounds act by inhibiting specific cellular processes such as Src phosphorylation and the BCL2 anti-apoptotic gene, indicating their mechanism of action at the molecular level (Carraro et al., 2006). Another study focused on the synthesis of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among the derivatives, one exhibited significant activity, underscoring the therapeutic potential of these compounds (El-Morsy et al., 2017).
Antimicrobial and Antioxidant Activities
The antimicrobial potential of pyrazolo[3,4-d]pyrimidines has been explored, with several derivatives exhibiting activity against a range of microorganisms. This suggests their usefulness in developing new antimicrobial agents (Bondock et al., 2008). Furthermore, coordination complexes constructed from pyrazole-acetamide derivatives, closely related to pyrazolo[3,4-d]pyrimidines, have shown significant antioxidant activity, indicating their potential in combating oxidative stress-related diseases (Chkirate et al., 2019).
Future Directions
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-12-7-5-6-8-14(12)26-10-15(24)21-22-11-19-16-13(17(22)25)9-20-23(16)18(2,3)4/h5-9,11H,10H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVLBTZJRLBZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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